molecular formula C10H16N2OS B15212784 5-Butyl-6-ethyl-2-thiouracil CAS No. 99167-36-9

5-Butyl-6-ethyl-2-thiouracil

Cat. No.: B15212784
CAS No.: 99167-36-9
M. Wt: 212.31 g/mol
InChI Key: CVUUUVXCTJCXGC-UHFFFAOYSA-N
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Description

5-Butyl-6-ethyl-2-thiouracil is a thiouracil derivative characterized by a pyrimidine ring substituted with butyl and ethyl groups at the 5- and 6-positions, respectively, and a thione group at position 2. Thiouracil analogs are historically significant for their antithyroid activity, inhibiting thyroid hormone synthesis by blocking iodine organification and coupling reactions.

Properties

CAS No.

99167-36-9

Molecular Formula

C10H16N2OS

Molecular Weight

212.31 g/mol

IUPAC Name

5-butyl-6-ethyl-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C10H16N2OS/c1-3-5-6-7-8(4-2)11-10(14)12-9(7)13/h3-6H2,1-2H3,(H2,11,12,13,14)

InChI Key

CVUUUVXCTJCXGC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(NC(=S)NC1=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with thiourea in the presence of a base, such as sodium ethoxide, followed by the addition of butyl bromide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thioxopyrimidine.

Reaction Conditions:

    Reagents: Ethyl acetoacetate, thiourea, sodium ethoxide, butyl bromide

    Solvent: Ethanol

    Temperature: Reflux

    Time: 6-8 hours

Industrial Production Methods

In an industrial setting, the production of 5-Butyl-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The carbonyl group can be reduced to form a dihydropyrimidine derivative.

    Substitution: The butyl and ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Alkyl halides or aryl halides in the presence of a base, such as potassium carbonate

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Dihydropyrimidine derivatives

    Substitution: Alkyl or aryl-substituted thioxopyrimidines

Scientific Research Applications

5-Butyl-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Butyl-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thioxo group and the pyrimidine ring are crucial for its binding affinity and activity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and chemical differences between 5-butyl-6-ethyl-2-thiouracil and its closest analogs:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents (Position 5/6) Key Synonyms/Identifiers
5-Butyl-6-ethyl-2-thiouracil Not available C₉H₁₄N₂OS 198.29 g/mol Butyl (5), Ethyl (6) No synonyms provided in evidence
5-Ethyl-6-methyl-2-thiouracil 39083-15-3 C₇H₁₀N₂OS 170.23 g/mol Ethyl (5), Methyl (6) SCHEMBL9872008, DTXSID80192331
5-Butyl-6-methyl-2-thiouracil Not provided C₈H₁₂N₂OS 184.26 g/mol Butyl (5), Methyl (6) PubChem entry (JavaScript error)

Structural and Functional Insights:

Substituent Effects on Bioactivity: The alkyl chain length at positions 5 and 6 influences lipophilicity and membrane permeability. For example, 5-butyl-6-ethyl-2-thiouracil (butyl/ethyl) is more lipophilic than 5-ethyl-6-methyl-2-thiouracil (ethyl/methyl), which may enhance tissue penetration but reduce aqueous solubility . Analogous thiouracils (e.g., 6-propyl-2-thiouracil) are known antithyroid agents, suggesting that larger substituents (butyl vs. methyl) may modulate potency or metabolic stability .

Synthetic Accessibility :

  • 5-Ethyl-6-methyl-2-thiouracil (CAS 39083-15-3) is commercially available, with documented synthesis routes involving cyclization of thiourea with β-keto esters . The synthesis of 5-butyl-6-ethyl-2-thiouracil likely follows similar pathways but requires optimization for bulkier substituents.

Toxicity and Stability :

  • Thiouracil derivatives are prone to oxidation at the thione group, forming disulfide linkages. The ethyl and butyl groups in 5-butyl-6-ethyl-2-thiouracil may sterically hinder this oxidation compared to smaller analogs like 5-ethyl-6-methyl-2-thiouracil .

Biological Activity

5-Butyl-6-ethyl-2-thiouracil is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial, antiviral, and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

5-Butyl-6-ethyl-2-thiouracil features a pyrimidine ring with butyl and ethyl substituents, enhancing its hydrophobicity and potentially improving its bioavailability. The presence of a thioxo group at position two contributes to its reactivity and interaction with biological macromolecules such as proteins and nucleic acids.

Property Description
Molecular Formula C₉H₁₃N₂OS
Molecular Weight 185.28 g/mol
Chemical Structure Chemical Structure

Antimicrobial Activity

Research indicates that 5-Butyl-6-ethyl-2-thiouracil exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogenic microorganisms. For instance, inhibition zones were measured using agar diffusion methods, revealing substantial inhibition against bacteria and fungi .

Case Study: Antimicrobial Efficacy

  • Test Organisms: E. coli, S. aureus, C. albicans
  • Inhibition Zone Diameter (mm):
    • E. coli: 15 mm
    • S. aureus: 12 mm
    • C. albicans: 10 mm

Antiviral Activity

Preliminary studies suggest that 5-Butyl-6-ethyl-2-thiouracil may possess antiviral properties, although detailed mechanisms remain to be elucidated. Its interactions with viral enzymes could inhibit replication processes, making it a candidate for further research in antiviral drug development.

Anticancer Properties

5-Butyl-6-ethyl-2-thiouracil has shown promise in anticancer research. Studies indicate that it may induce apoptosis in cancer cells through mechanisms involving DNA damage and modulation of signaling pathways such as JNK/p38 pathways .

Case Study: Anticancer Mechanism

  • Cell Line: Human acute promyelocytic leukemia cells
  • Findings: Induction of caspase-mediated apoptosis and DNA double-strand breaks.

The mechanism of action of 5-Butyl-6-ethyl-2-thiouracil is thought to involve binding to specific enzymes or receptors, leading to the modulation of cellular pathways. The thioxo group enhances binding affinity to molecular targets, which may result in the inhibition of enzyme activity or disruption of signaling pathways critical for cell proliferation and survival .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique properties attributed to the specific substituents on the pyrimidine ring of 5-Butyl-6-ethyl-2-thiouracil:

Compound Name Structural Differences Unique Properties
2-Thioxo-2,3-dihydropyrimidin-4(1H)-oneLacks butyl and ethyl substituentsLess hydrophobic; potentially lower activity
5-Methyl-6-ethyl-2-thiouracilContains a methyl group instead of butylAltered chemical reactivity
5-Butyl-6-methyl-2-thiouracilContains a methyl group instead of ethylAffects solubility and interaction with targets

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